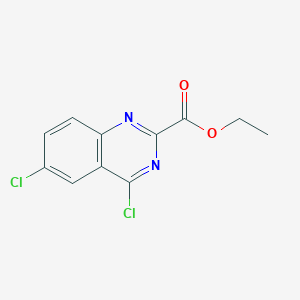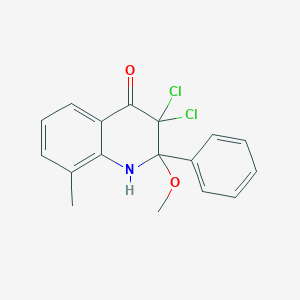
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one, also known as DMQX, is a synthetic compound that belongs to the class of quinoline derivatives. DMQX is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. The compound has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
作用機序
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one acts as a competitive antagonist at the AMPA receptor site, preventing the binding of glutamate and subsequent activation of the receptor. This results in a reduction in excitatory neurotransmission, which can have both beneficial and detrimental effects depending on the specific context.
生化学的および生理学的効果
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one has been shown to modulate synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to stimuli. This has implications for learning and memory processes. Additionally, 3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
One advantage of 3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one is its high potency and selectivity for the AMPA receptor. This allows for precise manipulation of glutamatergic signaling in experimental models. However, the compound also has limitations, including its potential off-target effects on other glutamate receptor subtypes and its limited solubility in aqueous solutions.
将来の方向性
There are several potential future directions for research involving 3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one. One area of interest is the development of novel AMPA receptor antagonists with improved pharmacokinetic properties and reduced off-target effects. Additionally, 3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one could be used in combination with other compounds to investigate the interactions between different types of glutamate receptors and their role in various physiological processes. Finally, 3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one could be used in clinical trials to investigate its potential therapeutic applications in neurological disorders.
合成法
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one can be synthesized through a multi-step process involving the reaction of 2-chloro-5-methoxybenzoic acid with various reagents to form the quinoline ring system. The final step involves the introduction of the 3,3-dichloro-2-methylphenyl and 8-methylphenyl groups through a Friedel-Crafts reaction.
科学的研究の応用
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one has been widely used as a research tool to study the role of AMPA receptors in various physiological and pathological processes. The compound has been shown to block the excitatory effects of glutamate on AMPA receptors, which has implications for the treatment of several neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
特性
CAS番号 |
147779-30-4 |
|---|---|
製品名 |
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one |
分子式 |
C17H15Cl2NO2 |
分子量 |
336.2 g/mol |
IUPAC名 |
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H15Cl2NO2/c1-11-7-6-10-13-14(11)20-17(22-2,16(18,19)15(13)21)12-8-4-3-5-9-12/h3-10,20H,1-2H3 |
InChIキー |
RDHUHZCNMGCELB-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=O)C(C(N2)(C3=CC=CC=C3)OC)(Cl)Cl |
正規SMILES |
CC1=C2C(=CC=C1)C(=O)C(C(N2)(C3=CC=CC=C3)OC)(Cl)Cl |
同義語 |
4(1H)-Quinolinone, 3,3-dichloro-2,3-dihydro-2-methoxy-8-methyl-2-phenyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium](/img/structure/B121734.png)
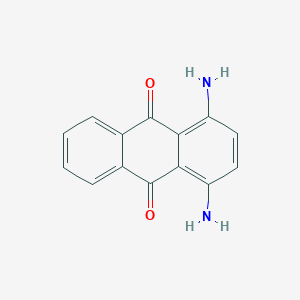
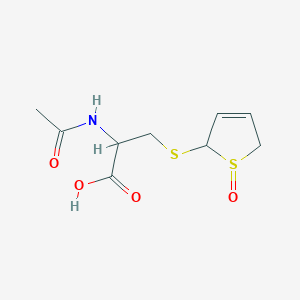
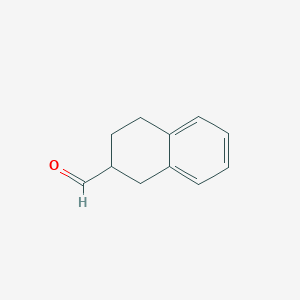
![1-methyl-3-nitro-5H-pyrido[4,3-b]indole](/img/structure/B121744.png)
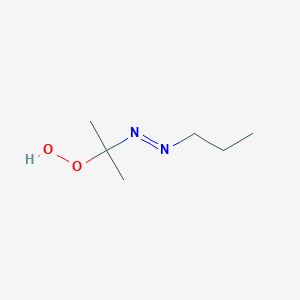
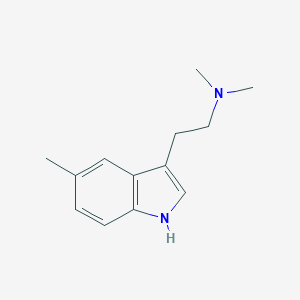
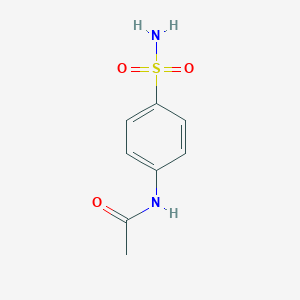
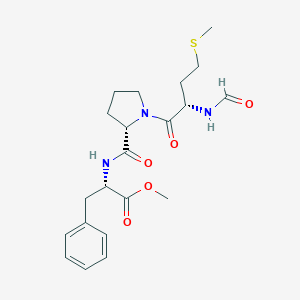
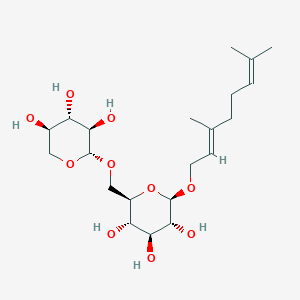
![4-(2,5-dioxopyrrol-1-yl)-N-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]butanamide](/img/structure/B121759.png)
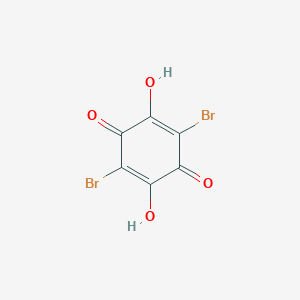
![6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B121764.png)
